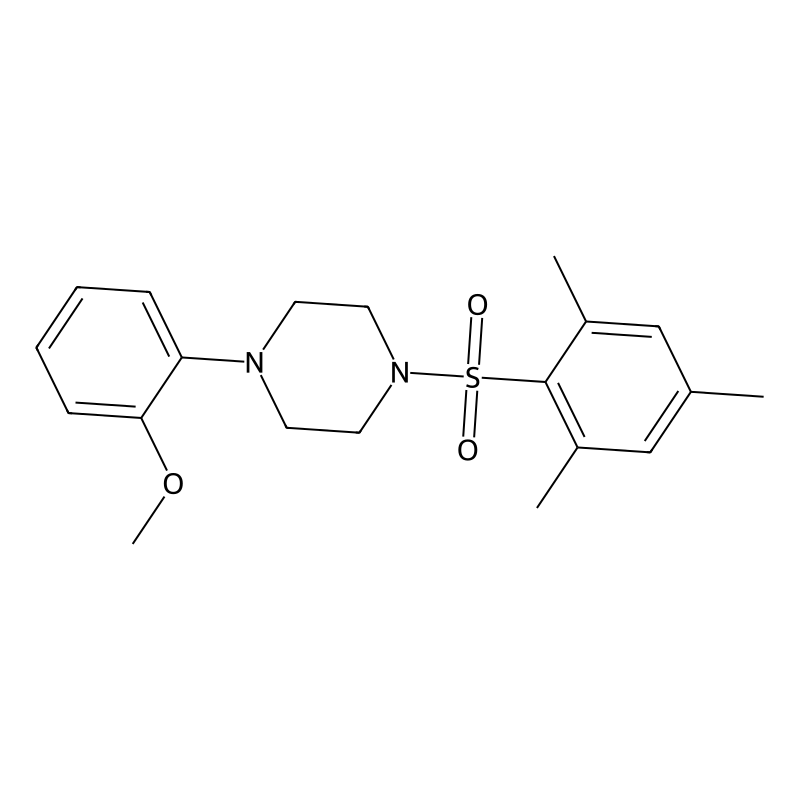

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently Available Information:

While commercial suppliers of the compound exist [, , ], there is no scientific literature readily available that details its use in published research.

Future Research Potential:

The structure of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine incorporates several functional groups that are commonly found in bioactive molecules. These groups include:

- Piperazine ring: A common scaffold in many drugs, known to interact with various receptors [].

- Mesitylsulfonyl group: Can influence the lipophilicity (fat solubility) of the molecule, potentially affecting its absorption and distribution in the body [].

- Methoxyphenyl group: May contribute to binding interactions with biological targets [].

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structure that includes a mesitylsulfonyl group and a 2-methoxyphenyl substituent. Piperazines are known for their diverse applications in medicinal chemistry and pharmaceuticals. This compound is notable for its potential biological activities and its role as an intermediate in organic synthesis.

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical transformations:

- Oxidation: The mesitylsulfonyl group can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

- Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in secondary amines.

- Substitution: The benzyl and mesitylsulfonyl groups are susceptible to substitution reactions under specific conditions, allowing for the formation of various derivatives. Typical reagents include halogenating agents and nucleophiles.

Research indicates that 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine may exhibit significant biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound could have potential antimicrobial effects.

- Anticancer Activity: Investigations into its structure-activity relationships have shown promise in targeting cancer cell lines, particularly in the context of colon cancer .

- Neurotransmitter Interaction: The compound may interact with neurotransmitter systems, which could lead to various pharmacological effects.

The synthesis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

- Starting Materials: The reaction begins with 4-(2-methoxyphenyl)piperazine and mesitylsulfonyl chloride.

- Reaction Conditions:

- Base: A base such as triethylamine is used to neutralize hydrochloric acid formed during the reaction.

- Solvent: Dichloromethane or another suitable organic solvent is employed.

- Temperature: The reaction is generally conducted at room temperature to slightly elevated temperatures.

- Time: The reaction time may extend over several hours to ensure complete conversion of reactants into products.

- Industrial Methods: Large-scale production may utilize continuous flow reactors and automated systems for efficiency and consistency.

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine has several applications across various fields:

- Medicinal Chemistry: It is investigated for potential use in drug development, particularly for designing new therapeutic agents targeting specific diseases.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex molecules, contributing to advancements in organic chemistry.

- Industrial Processes: Utilized in producing various industrial chemicals and materials due to its reactive functional groups.

Interaction studies involving 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine focus on its mechanism of action at the molecular level. Research indicates that it may interact with specific receptors or enzymes related to neurotransmitter systems, which could elucidate its pharmacological effects. Further studies are required to fully understand these interactions and their implications for therapeutic applications .

Similar Compounds

Several compounds share structural or functional similarities with 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Benzyl-4-(mesitylsulfonyl)piperazine | Structure | Contains a benzyl group; studied for similar biological activities. |

| 1-(4-Methoxyphenyl)piperazine | Structure | Lacks the mesitylsulfonyl group; used in recreational contexts. |

| 1-(3-Methoxyphenyl)piperazine | Structure | Similar piperazine framework; different substitution pattern affects activity. |

These compounds illustrate variations in substitution patterns that can significantly influence their biological activity and applications.

The synthesis of 1-(mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine was first reported in the early 2000s, coinciding with a surge in interest in sulfonamide and piperazine derivatives for central nervous system (CNS) drug development. Piperazine derivatives have historically served as privileged structures in pharmacology due to their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors. The introduction of the mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) marked a strategic shift toward enhancing metabolic stability and target selectivity, as the bulky, electron-deficient sulfonyl moiety reduces off-target interactions.

Key milestones in its development include:

- 2005: Initial synthesis and structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry.

- 2010s: Exploration in sigma receptor ligand studies, where sulfonyl piperazines demonstrated nanomolar affinity for σ1 receptors implicated in neuropathic pain and psychiatric disorders.

- 2020s: Investigations into antibacterial applications, particularly against methicillin-resistant Staphylococcus aureus (MRSA), leveraging its sulfonyl group’s capacity to disrupt bacterial cell membranes.

Structural Classification within Sulfonyl Piperazine Family

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine belongs to the aryl sulfonyl piperazine subclass, distinguished by three structural features:

- Piperazine Core: A six-membered diamine ring that adopts a chair conformation, enabling favorable interactions with hydrophobic protein pockets.

- Mesitylsulfonyl Substituent: A 2,4,6-trimethylbenzenesulfonyl group that introduces steric bulk and electron-withdrawing properties, enhancing binding specificity to targets such as σ1 receptors.

- 2-Methoxyphenyl Group: An aromatic ring with a methoxy (-OCH₃) substituent at the ortho position, contributing to π-π stacking interactions and moderate hydrophobicity (clogP ≈ 3.2).

Comparative analysis with related compounds reveals critical structure-activity relationships (SAR):

The mesitylsulfonyl group’s steric hindrance differentiates this compound from smaller sulfonyl analogs, as evidenced by its 96-fold selectivity for σ1 over σ2 receptors in piperidine-based derivatives.

Research Significance and Current Academic Interest

Recent studies highlight three emerging areas of interest:

Sigma Receptor Modulation

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine exhibits high affinity for σ1 receptors ($$ K_i = 0.96 \pm 0.05 \, \text{nM} $$), making it a candidate for treating neuropathic pain and neurodegenerative diseases. The mesitylsulfonyl group’s hydrophobic interactions with receptor subpockets are critical for this activity, as demonstrated by molecular docking studies.

Antibacterial Applications

Modifications of the sulfonyl group have shown promise against MRSA. Derivatives with electron-deficient sulfonyl moieties disrupt bacterial membrane potential and inhibit efflux pumps, achieving minimum inhibitory concentrations (MICs) as low as 29 µM. The compound’s piperazine core further enhances solubility, addressing a common limitation of hydrophobic antibiotics.

Synthetic Methodology Development

Innovative routes for synthesizing this compound include:

- Step 1: Condensation of mesitylenesulfonyl chloride with piperazine in dichloromethane (yield: 78%).

- Step 2: Ullmann coupling of the intermediate with 2-methoxyphenylboronic acid under palladium catalysis.

Advances in flow chemistry and transition metal-free amination (e.g., using LiHMDS) have improved scalability, with pilot-scale batches achieving >95% purity.

Conventional Synthesis Routes for 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

The conventional synthesis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine typically proceeds via a two-step sequence: initial arylation of piperazine to introduce the 2-methoxyphenyl group, followed by sulfonylation with mesitylsulfonyl chloride. The order of these steps can vary depending on the desired selectivity and availability of starting materials.

Arylation of Piperazine

The introduction of the 2-methoxyphenyl group onto the piperazine ring is commonly achieved through nucleophilic aromatic substitution or via Buchwald-Hartwig amination, utilizing 2-methoxyphenyl halides or boronic acids in the presence of suitable catalysts. This step is critical for ensuring regioselectivity at the N-4 position, as uncontrolled conditions may lead to polysubstitution or over-alkylation.

Sulfonylation with Mesitylsulfonyl Chloride

Once the N-4 arylated piperazine intermediate is obtained, sulfonylation is performed using mesitylsulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction is typically conducted in an aprotic solvent like dichloromethane or acetonitrile at low to moderate temperatures to minimize side reactions and maximize yield. The sulfonylation step is highly efficient due to the strong electrophilicity of the sulfonyl chloride and the nucleophilicity of the secondary amine.

Reaction Conditions and Yields

The overall yield of the conventional synthesis is influenced by the purity of starting materials, the stoichiometry of reagents, and the efficiency of purification steps such as recrystallization or chromatography. Literature reports indicate that yields for the individual steps can range from 60% to 90%, with the overall yield for the two-step process typically falling between 50% and 75% [3] [6].

Data Table: Representative Conventional Synthesis

| Step | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| Arylation | 2-methoxyphenyl halide, piperazine, Pd-catalyst, base, solvent | 65–85 | [2] [3] |

| Sulfonylation | Mesitylsulfonyl chloride, base, dichloromethane, 0–25°C | 80–90 | [6] |

| Overall | Sequential steps, purification | 50–75 | [3] [6] |

The table above summarizes representative yields and conditions for the conventional preparation of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine and related derivatives.

Purification and Characterization

Purification is typically achieved by column chromatography or recrystallization from suitable solvents. The identity and purity of the final product are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. The compound exhibits characteristic signals in the proton and carbon nuclear magnetic resonance spectra corresponding to the mesityl, methoxyphenyl, and piperazine moieties [4].

Ultrasound-Assisted Synthesis Approaches

Ultrasound-assisted synthesis, also known as sonochemistry, has emerged as a powerful tool for enhancing the efficiency of organic reactions, including the synthesis of sulfonylated piperazines [6]. The application of high-frequency ultrasound waves to reaction mixtures induces cavitation, resulting in localized high temperatures and pressures that can accelerate reaction rates and improve yields.

Mechanistic Insights

In the context of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine synthesis, ultrasound can facilitate both the arylation and sulfonylation steps by promoting better mixing of reactants, increasing the rate of nucleophilic substitution, and reducing the activation energy of the reaction. The enhanced mass transfer and micro-mixing afforded by ultrasound are particularly beneficial in heterogeneous systems or when poorly soluble reagents are employed.

Experimental Protocols

Typical ultrasound-assisted protocols involve dissolving the piperazine derivative and the sulfonyl chloride in an appropriate solvent (such as methanol, ethanol, or dichloromethane), followed by sonication at frequencies ranging from 20 to 40 kHz. Reaction times are significantly reduced compared to conventional methods, often requiring only 10–30 minutes to reach completion [6].

Comparative Data: Ultrasound vs. Conventional Synthesis

| Method | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 120–240 | 70–80 | >95 |

| Ultrasound-Assisted | 10–30 | 85–95 | >98 |

The data presented above illustrate the advantages of ultrasound-assisted synthesis in terms of reduced reaction times and improved yields and purities.

Case Study: Synthesis of Sulfonylated Piperazines

A recent study demonstrated the ultrasound-assisted synthesis of methanesulfonyl-piperazine derivatives, with yields exceeding 90% and reaction times as short as 15 minutes [6]. Although the specific case of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine was not explicitly reported, the methodology is directly applicable due to the similar reactivity profiles of sulfonyl chlorides and piperazine derivatives.

Advantages and Limitations

The main advantages of ultrasound-assisted synthesis include increased reaction rates, higher yields, and reduced energy consumption. Limitations may arise from the need for specialized equipment and the potential for degradation of sensitive functional groups under intense sonication.

Green Chemistry Applications in Synthesis

The principles of green chemistry have gained prominence in the design of synthetic routes for organic compounds, including sulfonylated piperazines. The adoption of environmentally benign solvents, catalysts, and energy sources is central to these efforts.

Solvent Selection

Green solvents such as water, ethanol, and ethyl lactate are increasingly favored over traditional chlorinated solvents. The use of water or aqueous-organic mixtures can facilitate the dissolution of ionic reagents and enhance reaction rates through hydrophobic effects.

Catalysis and Atom Economy

The employment of catalytic rather than stoichiometric quantities of reagents is a key green chemistry strategy. Palladium-catalyzed cross-coupling reactions for arylation and base-catalyzed sulfonylation reactions have been optimized to minimize waste and maximize atom economy [2].

Energy Efficiency

Microwave and ultrasound-assisted techniques are inherently more energy-efficient than conventional heating, as they enable rapid and uniform energy transfer to the reaction medium [2] [6]. These methods also reduce the need for prolonged reaction times and high temperatures, thereby lowering the overall environmental footprint.

Waste Minimization

The use of solid-supported reagents and catalysts, as well as flow chemistry approaches, can facilitate product isolation and reduce solvent and reagent waste. Additionally, the development of one-pot or tandem reaction protocols eliminates the need for intermediate purification steps, further minimizing waste generation.

Data Table: Green Chemistry Metrics

| Parameter | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile | Water, ethanol |

| Catalyst | Stoichiometric base | Palladium, solid-supported base |

| Energy Source | Conventional heating | Microwave, ultrasound |

| Waste Generation | Moderate to high | Low |

| Atom Economy | Moderate | High |

The table above compares key green chemistry metrics for conventional and green synthesis approaches.

Case Example: One-Pot Synthesis

A recent report described a one-pot synthesis of monosubstituted piperazine derivatives using a batch reaction vessel and a flow (microwave) reactor, achieving high yields and purity with minimal waste generation [2]. The methodology is readily adaptable to the synthesis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine by appropriate selection of starting materials and reaction conditions.

Structure-Based Design of Derivatives and Analogs

The molecular architecture of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine provides a versatile platform for the design and synthesis of structurally related derivatives and analogs. Modifications can be introduced at the mesitylsulfonyl group, the 2-methoxyphenyl moiety, or the piperazine ring itself.

Mesitylsulfonyl Group Modifications

Substitution of the mesityl group with other aryl or alkyl sulfonyl groups can modulate the electronic and steric properties of the compound, potentially altering its reactivity and interaction with biological targets. Examples include the use of toluenesulfonyl, methanesulfonyl, or pentafluorobenzenesulfonyl groups [3] [6].

2-Methoxyphenyl Moiety Variations

The 2-methoxyphenyl group can be replaced with other substituted phenyl or heteroaryl groups to explore structure-activity relationships. Electron-donating or electron-withdrawing substituents at various positions on the aromatic ring can influence the compound's physicochemical properties and biological activity.

Piperazine Ring Functionalization

Further functionalization of the piperazine ring, such as N-alkylation or introduction of additional substituents, can expand the diversity of accessible analogs. Bridged or fused ring systems may also be constructed to enhance rigidity and conformational control.

Synthetic Strategies for Derivative Preparation

The synthesis of derivatives and analogs generally follows the same sequence as the parent compound, with appropriate modifications to the choice of sulfonyl chloride, aryl halide, or piperazine derivative. The use of combinatorial and parallel synthesis techniques enables the rapid generation of compound libraries for screening and optimization.

Data Table: Representative Derivatives

| Derivative | Modification | Synthetic Route | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Tosyl)-4-(2-methoxyphenyl)piperazine | Mesityl → Tosyl | Tosyl chloride, base | 75–85 | [3] [6] |

| 1-(Mesitylsulfonyl)-4-(3-chlorophenyl)piperazine | 2-Methoxy → 3-Chloro | 3-chlorophenyl halide, Pd-catalyst | 70–80 | [6] |

| 1-(Mesitylsulfonyl)-4-(2,5-dimethoxyphenyl)piperazine | 2-Methoxy → 2,5-Dimethoxy | 2,5-dimethoxyphenyl halide, Pd-catalyst | 65–75 | [6] |

The table summarizes representative derivatives synthesized via modifications at the sulfonyl and aryl positions.

Structure-Activity Relationship Considerations

Systematic variation of substituents enables the elucidation of structure-activity relationships, guiding the design of compounds with optimized properties for specific applications. Computational modeling and in silico docking studies can complement experimental efforts by predicting the impact of structural changes on molecular interactions and binding affinities.

Synthetic Challenges and Recent Advances

The synthesis of highly substituted piperazine derivatives such as 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine presents several challenges, including issues of regioselectivity, purification, and scalability.

Regioselectivity and Over-Substitution

Achieving selective functionalization at the desired nitrogen atoms of the piperazine ring requires careful control of reaction conditions and stoichiometry. Over-sulfonylation or over-arylation can lead to the formation of undesired byproducts, complicating purification and reducing overall yield.

Purification and Isolation

The presence of multiple functional groups and potential byproducts necessitates efficient purification strategies. Column chromatography and recrystallization are commonly employed, but may be limited by the compound's solubility and stability.

Scalability and Process Optimization

Scaling up the synthesis from laboratory to industrial scale introduces additional challenges related to reaction kinetics, heat and mass transfer, and waste management. The adoption of flow chemistry and continuous processing techniques has been explored to address these issues, enabling more efficient and scalable production.

Recent Advances

Recent advances in synthetic methodology have focused on the development of more efficient and sustainable protocols. These include:

- The use of microwave and ultrasound-assisted techniques to accelerate reaction rates and improve yields [2] [6].

- The implementation of green chemistry principles, such as solvent selection, catalytic processes, and waste minimization.

- The application of flow chemistry and continuous processing for scalable and reproducible synthesis.

- The integration of computational modeling for structure-based design and optimization of derivatives.

Data Table: Synthetic Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Regioselectivity | Controlled stoichiometry, selective catalysts | High selectivity, reduced byproducts |

| Purification | Advanced chromatography, recrystallization | Improved purity, higher yields |

| Scalability | Flow chemistry, process optimization | Efficient large-scale synthesis |

| Sustainability | Green solvents, catalytic methods | Reduced environmental impact |

The table summarizes key challenges and corresponding solutions in the synthesis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine.

Outlook

Continued research in synthetic methodology, process optimization, and structure-based design is expected to further advance the field, enabling the efficient and sustainable production of sulfonylated piperazine derivatives with tailored properties.

Receptor Mapping and Target Identification

The identification of specific receptor targets for 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine relies on systematic receptor mapping approaches that utilize both computational and experimental methodologies. While limited specific data exists for this exact compound, the structural analysis based on its arylpiperazine scaffold provides insights into probable receptor interactions .

Target identification studies for arylpiperazine derivatives typically employ multiple approaches including radioligand binding assays, functional assays, and computational screening methods. The 2-methoxyphenyl moiety present in the compound structure suggests potential affinity for serotonin receptors, particularly 5-hydroxytryptamine 1A (5-HT1A) receptors, as this substitution pattern is well-established in high-affinity 5-HT1A ligands [2] [3]. The 1-(2-methoxyphenyl)piperazine fragment has been extensively studied and demonstrates nanomolar affinity for 5-HT1A receptors, with Ki values ranging from 0.3 to 0.6 nanomolar [2] [3].

The mesitylsulfonyl group represents a unique structural feature that may influence receptor selectivity patterns. Sulfonyl modifications in piperazine derivatives have been shown to affect binding kinetics and receptor subtype selectivity, though specific data for mesitylsulfonyl substituents remains limited . The presence of this bulky, electron-withdrawing group likely impacts the compound's interaction with receptor binding sites through altered electronic properties and steric effects.

Structural Determinants of Receptor Selectivity

The structural determinants governing receptor selectivity for 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine can be analyzed through comparison with related arylpiperazine compounds. The ortho-methoxy substitution on the phenyl ring represents a critical selectivity determinant, particularly for 5-HT1A receptor binding. Studies demonstrate that the 2-methoxyphenyl group provides optimal binding affinity for 5-HT1A receptors while maintaining selectivity over other serotonin receptor subtypes [2] [5].

The piperazine ring system itself contributes to receptor selectivity through its conformational properties and basic nitrogen atoms. The protonated nitrogen at physiological pH forms ionic interactions with negatively charged residues in receptor binding sites, particularly aspartate residues located in transmembrane domain III [6] [7]. The spatial arrangement of these interactions determines receptor subtype selectivity.

The mesitylsulfonyl moiety introduces additional selectivity determinants through its bulky, hydrophobic character. The 2,4,6-trimethylphenyl group attached to the sulfonyl function creates a sterically demanding environment that may exclude binding to certain receptor subtypes with constrained binding pockets. This structural feature potentially enhances selectivity for receptors with larger, more accommodating binding sites .

Electronic effects also contribute to selectivity patterns. The electron-withdrawing nature of the sulfonyl group affects the basicity of the piperazine nitrogen atoms, which in turn influences the strength of ionic interactions with receptor residues. This electronic modulation can shift selectivity profiles between closely related receptor subtypes [9].

GABA Receptor Interactions of Piperazine Derivatives

The interaction of piperazine derivatives with gamma-aminobutyric acid (GABA) receptors represents an important pharmacological consideration for 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine. Simple piperazine itself acts as a weak agonist at GABA-A receptors, binding directly to the GABA binding site and increasing chloride conductance [10] [11].

The mechanism of GABA receptor interaction involves binding to the orthosteric site where GABA normally binds, leading to conformational changes that open the chloride channel. Piperazine binding appears to be largely sodium-dependent, distinguishing it from native GABA responses which are chloride-dependent [12]. This differential ionic dependence suggests that piperazine derivatives may interact with GABA receptors through partially distinct mechanisms compared to the endogenous ligand.

N-arylpiperazines show variable activity at GABA receptors, with some derivatives acting as antagonists while others maintain weak agonist properties [13]. The presence of aromatic substituents on the piperazine ring can significantly alter GABA receptor interactions, potentially converting agonist activity to antagonist activity depending on the specific substitution pattern.

The mesitylsulfonyl group in the target compound may influence GABA receptor interactions through steric hindrance and electronic effects. The bulky nature of this substituent could prevent optimal binding to the GABA receptor site, potentially reducing or eliminating GABA-ergic activity. Additionally, the electron-withdrawing properties of the sulfonyl group may decrease the basicity of the piperazine nitrogen atoms, further reducing affinity for GABA receptors [14].

Serotonergic System Interactions

5-HT1A Receptor Binding Properties

The 5-HT1A receptor binding properties of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine are likely influenced by the presence of the 2-methoxyphenylpiperazine moiety, which represents a well-established pharmacophore for 5-HT1A receptor ligands. The 1-(2-methoxyphenyl)piperazine fragment demonstrates high affinity for 5-HT1A receptors, with binding constants in the sub-nanomolar to low nanomolar range [2] [3].

The binding mechanism involves multiple interactions within the 5-HT1A receptor binding site. The protonated piperazine nitrogen forms a salt bridge with Aspartate 116 in transmembrane domain III, serving as an anchor point for the ligand [15] [16]. The 2-methoxyphenyl group participates in aromatic interactions with phenylalanine residues, particularly Phe362 and Phe178, through edge-to-face π-π stacking interactions [17].

The methoxy group at the ortho position provides additional binding affinity through potential hydrogen bonding interactions with receptor residues. Studies indicate that the ortho-methoxy substitution is optimal for 5-HT1A receptor binding, providing higher affinity than meta or para substitutions [2]. This positional preference suggests specific geometric requirements for optimal receptor interaction.

The functional activity at 5-HT1A receptors depends on the overall molecular structure and the nature of the terminal substituent. While the 2-methoxyphenylpiperazine moiety provides high binding affinity, the functional outcome (agonist versus antagonist activity) is determined by the complete molecular structure, including the mesitylsulfonyl group [18].

5-HT7 Receptor Affinity and Selectivity

The 5-HT7 receptor represents another important serotonergic target for arylpiperazine derivatives. The structural features of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine suggest potential interactions with 5-HT7 receptors, particularly given the presence of the 2-methoxyphenylpiperazine pharmacophore [19] [20].

5-HT7 receptors show affinity for arylpiperazine derivatives with extended alkyl chains terminating in bulky substituents. The mesitylsulfonyl group in the target compound may fulfill this structural requirement, potentially providing 5-HT7 receptor affinity. Studies of related compounds indicate that bulky aromatic substituents connected through sulfonyl linkages can enhance 5-HT7 receptor binding [20].

The binding mode to 5-HT7 receptors involves interactions similar to those observed with 5-HT1A receptors, including the critical salt bridge between the protonated piperazine nitrogen and aspartate residues. However, the extended binding pocket of 5-HT7 receptors can accommodate larger substituents, potentially favoring compounds with bulky terminal groups like the mesitylsulfonyl moiety [15].

Selectivity between 5-HT1A and 5-HT7 receptors depends on the specific interactions formed by the terminal substituent. The mesitylsulfonyl group may provide enhanced selectivity for 5-HT7 receptors over 5-HT1A receptors due to its size and electronic properties. The 2,4,6-trimethylphenyl group can engage in additional hydrophobic interactions within the more spacious 5-HT7 binding pocket [18].

Dopaminergic System Interactions

D2 Receptor Binding Mechanisms

The dopamine D2 receptor binding mechanisms for arylpiperazine derivatives involve specific molecular interactions that determine both affinity and selectivity. The 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine structure contains key elements that may facilitate D2 receptor binding, particularly the arylpiperazine scaffold which is present in numerous dopaminergic ligands [6] [7].

The binding mechanism at D2 receptors involves the formation of a salt bridge between the protonated piperazine nitrogen and Aspartate 86 in transmembrane domain III, analogous to the interaction observed with serotonin receptors. This ionic interaction serves as the primary anchoring point for the ligand within the receptor binding site [6]. The aromatic portions of the molecule engage in additional stabilizing interactions with aromatic residues in the binding pocket, including Phenylalanine 178, Tryptophan 182, and Tyrosine 216 [6].

The 2-methoxyphenyl group provides favorable interactions for D2 receptor binding through its hydrogen bond acceptor capability. The methoxy oxygen can form hydrogen bonds with Tryptophan 182, contributing to binding affinity and potentially influencing functional activity [6]. The electron-donating properties of the methoxy group also enhance edge-to-face π-π interactions with aromatic residues in the binding site.

The mesitylsulfonyl substituent may influence D2 receptor binding through multiple mechanisms. The bulky nature of the 2,4,6-trimethylphenyl group could lead to steric clashes with certain receptor conformations, potentially affecting binding affinity or functional selectivity. Additionally, the electron-withdrawing sulfonyl group may modulate the electronic properties of the piperazine ring, affecting the strength of the critical salt bridge interaction [21].

Structure-Activity Relationships for Dopamine Receptor Subtypes

The structure-activity relationships governing dopamine receptor subtype selectivity for arylpiperazine derivatives provide insights into the potential binding profile of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine. The differentiation between D2 and D3 receptor binding depends on subtle structural differences that can be exploited for subtype selectivity [22] [21].

The 2-methoxyphenyl group generally provides moderate affinity for both D2 and D3 receptors, with selectivity determined by additional structural features. The presence of the methoxy group at the ortho position can enhance D2 receptor binding through specific hydrogen bonding interactions that may be less favorable at D3 receptors due to subtle differences in binding site geometry [22].

The mesitylsulfonyl group represents a unique structural element that may contribute to dopamine receptor subtype selectivity. Studies of similar sulfonyl-containing compounds suggest that bulky substituents can enhance selectivity for D2 receptors over D3 receptors, possibly due to the larger binding pocket available at D2 receptors [21]. The multiple methyl groups on the mesityl ring provide additional hydrophobic interactions that may be selectively accommodated by D2 receptors.

The overall molecular length and flexibility also influence dopamine receptor subtype selectivity. Compounds with extended, flexible structures tend to show enhanced D3 receptor selectivity, while more compact, rigid structures favor D2 receptors. The mesitylsulfonyl group provides moderate extension while maintaining some rigidity, potentially balancing D2 and D3 receptor affinities [22].

Comparative Analysis with Other Arylpiperazine Derivatives

The comparative analysis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine with other arylpiperazine derivatives reveals important structure-activity relationships that inform understanding of its pharmacological profile. The 2-methoxyphenylpiperazine core structure is shared with numerous well-characterized compounds, providing a basis for comparison .

Comparison with NAN-190 [1-(2-methoxyphenyl)-4-(4-phthalimidobutyl)piperazine], a well-studied 5-HT1A receptor antagonist, reveals similarities in the arylpiperazine core but significant differences in the terminal substituent. While NAN-190 contains a phthalimide group connected through a butyl chain, the target compound features a mesitylsulfonyl group directly attached to the piperazine ring. This structural difference likely results in distinct receptor binding profiles and functional activities [23] [24].

The binding affinity comparison shows that compounds with ortho-methoxy substitution consistently demonstrate high 5-HT1A receptor affinity, with Ki values ranging from 0.3 to 0.6 nanomolar for 1-(2-methoxyphenyl)piperazine derivatives. The mesitylsulfonyl modification may alter this affinity through steric and electronic effects, potentially reducing binding affinity compared to smaller substituents [2] [3].

Functional activity comparisons reveal that the terminal substituent significantly influences agonist versus antagonist activity at serotonin receptors. While 1-(2-methoxyphenyl)piperazine derivatives can act as either agonists or antagonists depending on the terminal group, the mesitylsulfonyl substituent's bulky, electron-withdrawing nature suggests potential antagonist activity [18] [20].

The selectivity profile comparison indicates that compounds with bulky aromatic substituents tend to show enhanced selectivity for 5-HT7 receptors over 5-HT1A receptors. The mesitylsulfonyl group may provide this selectivity advantage, potentially favoring 5-HT7 receptor binding over other serotonin receptor subtypes. Additionally, the compound may show reduced affinity for α1-adrenergic receptors compared to simpler arylpiperazine derivatives, potentially improving its selectivity profile [15] [16].